
2,5-Dichloro-p-xylene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,5-Dichloro-p-xylene involves halogenation reactions where chlorine atoms are introduced into the p-xylene molecule. One method for synthesizing derivatives of p-xylene, including chlorinated variants, is through catalytic processes or direct halogenation in the presence of catalysts or under specific conditions that favor selective chlorination at the desired positions (Miyatake et al., 1994).
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-p-xylene, like its parent compound p-xylene, features a benzene ring with two methyl groups and two chlorine atoms as substituents. The presence of chlorine atoms significantly affects the electronic structure and physical properties of the molecule. Studies on similar molecules have utilized methods like X-ray diffraction and electron diffraction to determine the impact of substituents on the benzene ring's geometry and overall molecular structure (Domenicano et al., 1979).
Chemical Reactions and Properties
Chlorinated xylenes, including 2,5-Dichloro-p-xylene, participate in various chemical reactions characteristic of halogenated aromatics. These reactions include further halogenation, nucleophilic substitution, and elimination reactions. The presence of chlorine atoms can also influence the compound's reactivity towards electrophilic or nucleophilic agents, affecting the synthesis of other complex molecules or polymers (Wright et al., 2003).
Physical Properties Analysis
The physical properties of 2,5-Dichloro-p-xylene, such as melting and boiling points, density, and solubility in various solvents, are influenced by the chloro substituents. These properties determine its behavior in different environments and its suitability for specific applications, including use as an intermediate in chemical synthesis or in material science (Bisong et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,5-Dichloro-p-xylene, such as acidity, basicity, and reactivity towards various chemical reagents, are key to understanding its role in synthetic chemistry. The electron-withdrawing effect of chlorine atoms alters the electron density on the benzene ring, affecting its interactions with other molecules. This can influence the compound's role in catalysis, its reactivity in substitution reactions, or its behavior under conditions of polymerization or other chemical transformations (Bisong et al., 2020).
Wissenschaftliche Forschungsanwendungen
Magnetic Resonance Spectroscopy : The proton magnetic resonance spectrum of 2,5-dichloro p-xylene in a nematic phase was studied using Fourier transform techniques. This research provides insights into the behavior of this compound in different phases, which is crucial for understanding its properties in various applications (Canet & Price, 1973).
Renewable Chemical Production : Research has demonstrated the use of p-Xylene, derived from 2,5-Dimethylfuran and Ethylene, in the production of renewable chemicals. P-Xylene is a major chemical used in the production of polymers like polyethylene terephthalate, which have applications in fibers, films, and bottles. This research highlights the potential of using biomass feedstocks for sustainable chemical production (Cho et al., 2017).
Polymer Synthesis : Poly(2,5-dimethylphenylene sulfide) was synthesized through oxidative polymerization of sulfur chloride with p-xylene. This study is significant for the development of polymers with high melting temperatures and linear structures, which are important in various industrial applications (Miyatake et al., 1994).
Chemical Synthesis and Catalysis : Research into the synthesis of highly strained aromatic chlorocarbons, including the preparation of perchlorotoluene and perchloro-p-xylene, provides valuable insights into the use of powerful nuclear chlorinating agents. This work is essential for understanding the reactivity phenomena related to molecular strain in chemical synthesis (Ballester, Molinet, & Castaǹer, 1960).
Vibrational and Electronic Spectroscopy : A study on the vibrational and electronic properties of 2,5-dichloro-p-xylene provides comprehensive insights into the effects of halogen substitution on its chemical properties. This research is crucial for understanding the chemical reactivity and stability of compounds like 2,5-dichloro-p-xylene (Bisong et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-dichloro-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGSRNVBAFCOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044780 | |
| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-p-xylene | |
CAS RN |
1124-05-6 | |
| Record name | 2,5-Dichloro-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dichloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DICHLORO-2,5-DIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8M86ZOB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



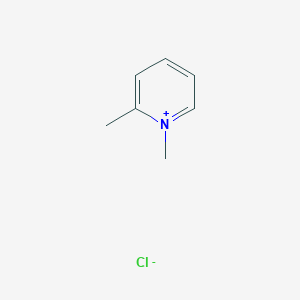

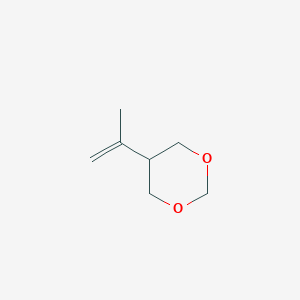
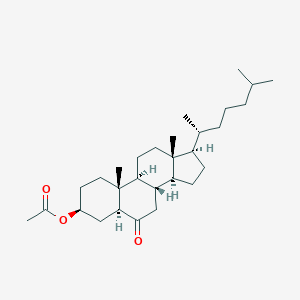
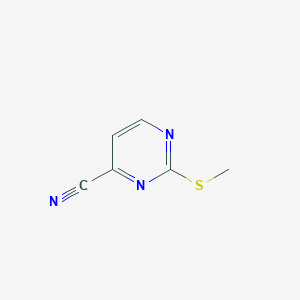
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)

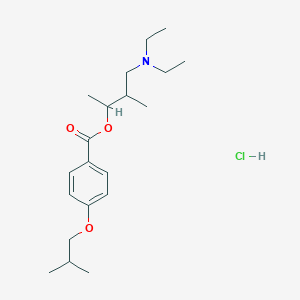
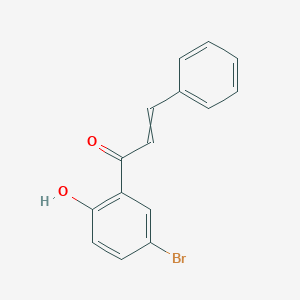



![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
